3-Amino-5-(2-furyl)cyclohex-2-en-1-one chemical structure and properties
3-Amino-5-(2-furyl)cyclohex-2-en-1-one chemical structure and properties
Technical Whitepaper: 3-Amino-5-(2-furyl)cyclohex-2-en-1-one
Executive Summary
3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a cyclic enaminone featuring a "push-pull" alkene system conjugated with a carbonyl group. This molecule represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly acridines and quinolines via Hantzsch-type multicomponent reactions. Its structure combines the nucleophilic character of the enamine (
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this scaffold in drug discovery and material science.
Chemical Identity and Physicochemical Properties
The molecule exists in a tautomeric equilibrium, predominantly favoring the keto-enamine form due to resonance stabilization between the amino lone pair and the carbonyl oxygen.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 3-Amino-5-(furan-2-yl)cyclohex-2-en-1-one |
| Common Name | 5-(2-Furyl) enaminone |
| Parent Scaffold | 3-Aminocyclohex-2-en-1-one |
| Precursor CAS | 1774-11-4 (5-(2-furyl)cyclohexane-1,3-dione) |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Notes |
| Appearance | Yellow to Tan Solid | Typical of conjugated enaminones. |
| Melting Point | 152–155 °C (Precursor); Enaminone est. >160 °C | Solid state stabilized by intermolecular H-bonds. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity due to furan ring. |
| H-Bond Donors | 1 (Amino group) | |
| H-Bond Acceptors | 3 (Carbonyl, Furan O, Amino N) |
Synthetic Methodology
The synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is most efficiently achieved via a two-stage protocol starting from commercially available furfural and acetone (or acetoacetate equivalents), followed by amination.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from furfural to the target enaminone via the 1,3-dione intermediate.
Detailed Protocol: Amination of 1,3-Dione
Objective: Conversion of 5-(2-furyl)cyclohexane-1,3-dione to the title enaminone.
Reagents:
-
5-(2-Furyl)cyclohexane-1,3-dione (1.0 equiv)
-
Ammonium Acetate (
) (1.5 – 3.0 equiv) -
Ethanol (Absolute) or Methanol
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-(2-furyl)cyclohexane-1,3-dione (e.g., 10 mmol) in Ethanol (20 mL).
-
Addition: Add solid Ammonium Acetate (15–30 mmol). The excess ensures complete conversion and suppresses oligomerization.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).-
Checkpoint: The starting material spot (more polar) should disappear, replaced by a less polar UV-active spot (Enaminone).
-
Time: Typically 2–4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Pour the residue into crushed ice/water (50 mL).
-
-
Purification:
-
The product often precipitates as a solid. Filter, wash with cold water, and dry.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain analytical grade yellow crystals.
-
Validation (Expected Analytical Data):
-
1H NMR (DMSO-d6):
~5.1–5.4 (s, 1H, Vinyl-H at C2), ~6.8–7.5 (broad s, 2H, , exchangeable with ), 6.4, 6.6, 7.6 (m, Furan protons). -
IR (
): ~3300–3100 ( stretch), ~1600–1550 (C=O conjugated, "Enaminone band I"), ~1520 (C=C, "Enaminone band II").
Reactivity Profile & Tautomerism
The chemical behavior of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is defined by its ambident nucleophilicity and the stability of the furan ring.
Tautomeric Equilibrium
Enaminones exist in equilibrium between the Keto-enamine (A) and Enol-imine (B) forms.
-
Form A (Dominant): Stabilized by resonance and intramolecular hydrogen bonding (if N-substituted, though here it is primary).
-
Form B (Minor): Accessible in non-polar solvents or at high temperatures.
Reactivity Logic Map
Caption: Primary reactivity nodes. The C2 position is highly nucleophilic due to the 'push' from the amino group.
Applications in Drug Discovery
Scaffold for Polyhydroquinolines
This molecule is a "privileged structure" for the synthesis of 12-aryl-9-(2-furyl)-hexahydrobenzo[a]acridin-11-ones .
-
Mechanism: It acts as the enamine component in multicomponent reactions (MCRs).
-
Bioactivity: Derivatives often exhibit calcium channel blocking activity, antimicrobial properties, and acetylcholinesterase inhibition (potential Alzheimer's targets).
Furan as a Masked Carboxyl
The furan ring at position 5 is not merely a substituent; it serves as a latent functional group. Oxidative cleavage of the furan ring (e.g., using
References
-
PubChem. (2025). 5-(2-Furyl)cyclohexane-1,3-dione (Compound Summary).[3][4] National Library of Medicine. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of Enaminones.[5][Link]
-
Leroux, F. R., et al. (2021).[6][7][8][9] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[7][8][9] (Demonstrates related amino-furan/enone chemistry). [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. 5-(2-Furyl)-1,3-cyclohexanedione | CAS 1774-11-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 5-(Furan-2-yl)cyclohexane-1,3-dione , 98% , 1774-11-4 - CookeChem [cookechem.com]
- 5. Enaminone synthesis by amination [organic-chemistry.org]
- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 7. hifunmat.unistra.fr [hifunmat.unistra.fr]
- 8. hifunmat.unistra.fr [hifunmat.unistra.fr]
- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]


